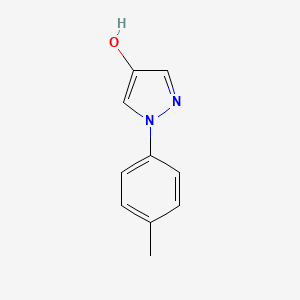![molecular formula C13H18ClN B7951726 Spiro[cyclohexane-1,3'-indoline] HCl](/img/structure/B7951726.png)
Spiro[cyclohexane-1,3'-indoline] HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[cyclohexane-1,3’-indoline] hydrochloride: is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to an indoline moiety. This compound is notable for its presence in various naturally occurring alkaloids and synthetic pharmaceutical compounds. It exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing spiro[cyclohexane-1,3’-indoline] hydrochloride involves the Diels-Alder reaction . This reaction typically uses dienes and 3-methyleneindolinones as starting materials. The reaction is highly diastereoselective and enantioselective, making it a preferred method for constructing the spirocyclic framework .
Another method involves the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides . This one-pot reaction, carried out with a stoichiometric amount of manganese(III) acetate in acetic acid at room temperature, yields spiro[cyclohexane-1,3’-indoline]-2,2’-diones .
Industrial Production Methods
Industrial production of spiro[cyclohexane-1,3’-indoline] hydrochloride often employs scalable and environmentally benign methods. For instance, the use of ionic liquids like 1-butyl-3-methylimidazolium bromide ([Bmim]Br) in the Diels-Alder reaction has been reported to provide high yields and diastereoselectivity under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[cyclohexane-1,3’-indoline] hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form spiro[cyclohexane-1,3’-indoline]-2,2’-diones.
Reduction: Reduction reactions can modify the indoline moiety, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indoline ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Manganese(III) acetate in acetic acid.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Spiro[cyclohexane-1,3’-indoline]-2,2’-diones.
Reduction: Various reduced derivatives of the indoline moiety.
Substitution: Functionalized spiro[cyclohexane-1,3’-indoline] derivatives.
Applications De Recherche Scientifique
Spiro[cyclohexane-1,3’-indoline] hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Investigated for potential therapeutic applications, including pain management and treatment of neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The biological activity of spiro[cyclohexane-1,3’-indoline] hydrochloride is primarily attributed to its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors involved in inflammation and cancer progression. The spirocyclic structure allows it to fit into specific binding sites on proteins, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclohexane-1,2’-indene]: Another spirocyclic compound with similar biological activities.
Spiro[indole-3,2’-quinazoline]: Known for its anticancer properties.
Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile: Exhibits antimicrobial activity
Uniqueness
Spiro[cyclohexane-1,3’-indoline] hydrochloride stands out due to its high diastereoselectivity and enantioselectivity in synthesis, as well as its broad spectrum of biological activities. Its unique spirocyclic structure contributes to its versatility and effectiveness in various applications .
Propriétés
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclohexane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-4-8-13(9-5-1)10-14-12-7-3-2-6-11(12)13;/h2-3,6-7,14H,1,4-5,8-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFFWXPAZNMUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC3=CC=CC=C23.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7951643.png)
![5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7951651.png)
![5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7951657.png)



![2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride](/img/structure/B7951690.png)

![Spiro[[1,3]dioxolo[4,5-g]chromene-6,3'-pyrrolidine];hydrochloride](/img/structure/B7951698.png)
![5-(Benzyloxy)-3,4-dihydrospiro[1-benzopyran-2,3-pyrrolidine] hydrochloride](/img/structure/B7951705.png)
![1-[3-(3-Methoxyphenyl)phenyl]piperazine hydrochloride](/img/structure/B7951710.png)
![2-[2-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B7951717.png)
![2-[5-(4-ethoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B7951732.png)

